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Isoindole-1,3-dione, 2-acenaphthen-5-yl-

Cat. No.: B11505303
M. Wt: 299.3 g/mol
InChI Key: ZXWCESYZSUYVQY-UHFFFAOYSA-N
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Description

Overview of Isoindole-1,3-dione Derivatives in Contemporary Chemical Research

The isoindole-1,3-dione scaffold, also known as the phthalimide (B116566) system, is a privileged structure in medicinal chemistry and materials science. tcichemicals.com These derivatives are characterized by a bicyclic aromatic ring system fused to a five-membered imide ring. The presence of the imide nitrogen allows for the facile introduction of a wide variety of substituents, leading to a vast library of N-substituted isoindole-1,3-dione derivatives. nih.gov

In contemporary chemical research, these compounds are extensively investigated for their diverse biological activities. They have been shown to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor activities. nih.govmdpi.com The hydrophobic nature of the phthalimide moiety is believed to enhance the ability of these compounds to cross biological membranes, contributing to their bioavailability. mdpi.com

A notable example of the therapeutic importance of this class of compounds is thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma and other cancers. mdpi.com The biological activity of these molecules is highly dependent on the nature of the N-substituent, which can modulate their physicochemical properties and interactions with biological targets.

Significance of the Acenaphthene (B1664957) Moiety in Organic Synthesis and Materials Science

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) backbone with an ethylene (B1197577) bridge connecting positions 1 and 8. It is a key component of coal tar and serves as a valuable starting material in the chemical industry.

In organic synthesis, acenaphthene and its derivatives are versatile building blocks for the construction of more complex molecules. For instance, the oxidation of acenaphthene yields acenaphthenequinone, a precursor to various dyes, pigments, and fluorescent materials. Further oxidation leads to naphthalic anhydride (B1165640), which is used in the synthesis of high-performance polymers and optical brighteners.

In the realm of materials science, the rigid and planar structure of the acenaphthene core imparts favorable properties to polymers and organic electronic materials. Its incorporation into polymer chains can enhance thermal stability and mechanical strength. Furthermore, acenaphthene-based compounds have been explored for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electron-donating and charge-transporting capabilities.

Research Objectives and Scope Pertaining to Isoindole-1,3-dione, 2-acenaphthen-5-yl-

Given the absence of specific research on "Isoindole-1,3-dione, 2-acenaphthen-5-yl-", it is not possible to delineate established research objectives or the scope of investigations for this particular compound.

Hypothetically, research on this molecule could be driven by the desire to combine the pharmacological properties of the isoindole-1,3-dione core with the unique electronic and structural features of the acenaphthene moiety. Potential research objectives could include:

Synthesis and Characterization: Developing an efficient synthetic route to obtain the target compound and fully characterizing its structure and physicochemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Evaluation: Screening the compound for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties, based on the known activities of other N-substituted isoindole-1,3-diones.

Materials Science Applications: Investigating the photophysical and electronic properties of the compound to assess its potential as a component in organic electronic devices, leveraging the properties of the acenaphthene unit.

Without dedicated studies, these potential research avenues remain speculative. The synthesis of this compound would likely involve the condensation of phthalic anhydride with 5-aminoacenaphthene (B109410), a reaction that is generally feasible for the preparation of N-substituted phthalimides. sphinxsai.com However, the specific reaction conditions, yield, and properties of the resulting product are not documented in the available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13NO2 B11505303 Isoindole-1,3-dione, 2-acenaphthen-5-yl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H13NO2/c22-19-14-5-1-2-6-15(14)20(23)21(19)17-11-10-13-9-8-12-4-3-7-16(17)18(12)13/h1-7,10-11H,8-9H2

InChI Key

ZXWCESYZSUYVQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Synthetic Strategies for Isoindole 1,3 Dione, 2 Acenaphthen 5 Yl

Classical Condensation Approaches for Isoindole-1,3-dione Frameworks

The most traditional and straightforward route to N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) or its derivatives with a primary amine. This method is widely employed due to its simplicity and the ready availability of starting materials.

Phthalic Anhydride-Based Reactions

The reaction between phthalic anhydride and a primary amine is a cornerstone of phthalimide (B116566) synthesis. The process typically occurs in two stages: the rapid formation of an intermediate phthalamic acid via nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by a slower, heat-induced cyclodehydration to form the imide ring. sphinxsai.comsphinxsai.comresearchgate.net

High-boiling point solvents such as glacial acetic acid or toluene (B28343) are commonly used to facilitate the dehydration step, which often requires elevated temperatures (110-180°C). sphinxsai.comderpharmachemica.comresearchgate.net The general mechanism involves the nucleophilic amine attacking the anhydride, leading to an amic acid intermediate, which then cyclizes with the loss of a water molecule to yield the final N-substituted phthalimide. researchgate.net Catalysts, such as sulphamic acid, can be employed to improve yields and shorten reaction times. derpharmachemica.com

Adaptation for Acenaphthen-5-yl Substitution

To synthesize Isoindole-1,3-dione, 2-acenaphthen-5-yl-, the classical approach is adapted by using 5-aminoacenaphthene (B109410) as the primary amine. The reaction involves the direct condensation of 5-aminoacenaphthene with phthalic anhydride.

The procedure generally involves refluxing a mixture of phthalic anhydride and 5-aminoacenaphthene in a solvent like glacial acetic acid for several hours. sphinxsai.comjetir.org The reaction mixture, upon cooling, typically yields the crude product, which can then be purified by recrystallization from a suitable solvent like ethanol. sphinxsai.comresearchgate.net The acenaphthene (B1664957) moiety, being a bulky aromatic group, does not significantly hinder the reaction, which proceeds in good yields, comparable to reactions with other aromatic amines.

Table 1: Typical Reaction Parameters for Classical Condensation

Reactant AReactant BSolventTypical TemperatureTypical Reaction Time
Phthalic Anhydride5-AminoacenaphtheneGlacial Acetic AcidReflux (approx. 118°C)2-4 hours

Transition-Metal-Catalyzed Cyclization Methodologies

Modern organic synthesis often employs transition-metal catalysis to achieve bond formations under milder conditions and with greater functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of N-substituted phthalimides.

Ligand and Catalyst Optimization for Selective Acenaphthen-5-yl Incorporation

The success of palladium-catalyzed cross-coupling reactions hinges on the choice of catalyst and, crucially, the supporting ligand. The ligand modulates the electronic properties and steric environment of the palladium center, influencing catalytic activity and selectivity. nih.govnih.gov For the arylation of amines, including the incorporation of the acenaphthen-5-yl group, sterically demanding and electron-rich phosphine (B1218219) ligands, such as biaryl phosphines (e.g., RuPhos, XPhos), are often effective. nih.gov

These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and C-N reductive elimination. nih.gov Optimizing the ligand is crucial to suppress side reactions and achieve high yields, especially with sterically hindered amines. nih.govsigmaaldrich.com For the specific synthesis of Isoindole-1,3-dione, 2-acenaphthen-5-yl-, a systematic screening of palladium precursors and ligands would be necessary to identify the optimal conditions for the carbonylative cyclization or related cross-coupling reactions. The use of polymer-supported catalysts, such as a palladium-N-heterocyclic carbene complex, can also offer advantages like catalyst recyclability and simplified product purification. thieme-connect.com

Table 2: Components in a Palladium-Catalyzed Synthesis

ComponentFunctionExample
Palladium PrecursorSource of active catalystPd(OAc)2, Pd2(dba)3
LigandStabilizes and activates catalystRuPhos, XPhos, N-heterocyclic carbenes
Carbon Monoxide SourceProvides carbonyl groupsCO gas, Phenyl formate, Mo(CO)6
BaseActivates amine, neutralizes acidEt3N, K2CO3
Aryl PrecursorForms the phthalimide backboneo-Iodobenzoic acid, o-Dibromobenzene

Novel One-Pot and Multicomponent Synthesis Techniques

In the pursuit of greener and more efficient chemical processes, one-pot and multicomponent reactions (MCRs) have emerged as powerful synthetic tools. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and purification efforts.

Several novel one-pot syntheses for substituted phthalimides have been developed. One such method involves an ultrasound-promoted cascade reaction of specialized starting materials, proceeding through a sequence of Michael addition, intramolecular cyclization, and substitution steps. hhu.deacs.org While the specific substrates for this reported method are complex, the principle demonstrates the feasibility of constructing the phthalimide core in a single pot from non-traditional precursors. hhu.deresearchgate.net

Three-component reactions under palladium catalysis have also been reported, where, for instance, a bromobenzonitrile, an isonitrile, and an aromatic amine are combined to produce N-substituted phthalimides. nih.gov The adaptation of such an MCR for the synthesis of Isoindole-1,3-dione, 2-acenaphthen-5-yl- would require using 5-aminoacenaphthene as the amine component. These advanced methods offer advantages in terms of operational simplicity and access to diverse structures from readily available starting materials. hhu.deacs.org

Stereoselective Synthesis Considerations for Related Isoindole-1,3-dione Analogues

While Isoindole-1,3-dione, 2-acenaphthen-5-yl- itself is an achiral molecule and therefore does not require stereoselective synthesis, the broader class of isoindole-1,3-dione analogues includes many chiral compounds with significant biological activity. The development of stereoselective routes to these analogues is an active area of research. researchgate.net

For instance, the synthesis of polysubstituted isoindole-1,3-diones can involve stereoselective reactions such as dihydroxylation or epoxidation of unsaturated precursors. researchgate.netresearchgate.net The choice of reagents and reaction conditions can influence the stereochemical outcome of these transformations. For example, cis-dihydroxylation can be achieved using osmium tetroxide (OsO₄), leading to the formation of specific diastereomers. researchgate.net

These stereoselective methods are crucial when the desired biological activity is associated with a particular enantiomer or diastereomer of the isoindole-1,3-dione derivative.

Advanced Precursor Derivatization for Acenaphthene Conjugation

The synthesis of Isoindole-1,3-dione, 2-acenaphthen-5-yl- relies on the availability of 5-aminoacenaphthene. Advanced derivatization of the acenaphthene precursor can be employed to introduce various functionalities or to facilitate the conjugation to the isoindole-1,3-dione moiety under milder conditions.

While direct amination of acenaphthene is not a straightforward process, the synthesis of 5-aminoacenaphthene is typically achieved through nitration of acenaphthene followed by reduction of the resulting nitro group. The conditions for these reactions can be optimized to achieve high yields and purity of the desired amine precursor.

Further derivatization of the acenaphthene ring can be performed prior to the introduction of the amino group. For example, electrophilic substitution reactions on the acenaphthene core can introduce various substituents, which may modulate the electronic properties and biological activity of the final isoindole-1,3-dione conjugate. The regioselectivity of these substitutions is an important consideration in the design of such derivatives.

Based on the available search results, detailed experimental spectroscopic data specifically for the compound "Isoindole-1,3-dione, 2-acenaphthen-5-yl-" is not available. The search results provide extensive information on the spectroscopic characterization of various other derivatives of isoindole-1,3-dione, but not the specific data required to generate the requested article for the 2-acenaphthen-5-yl- substituted compound. Therefore, it is not possible to provide the detailed analysis for each specified section (¹H NMR, ¹³C NMR, Advanced 2D NMR, FT-IR, and Raman Spectroscopy) as requested in the prompt.

Spectroscopic Elucidation of Isoindole 1,3 Dione, 2 Acenaphthen 5 Yl Structure

Mass Spectrometry (MS) Characterization

Detailed mass spectrometry data, which is crucial for determining the molecular weight and fragmentation pattern of a compound, could not be located for Isoindole-1,3-dione, 2-acenaphthen-5-yl-.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻), is not documented in the available literature for this particular compound.

Fragment Ion Analysis and Proposed Fragmentation Pathways

An analysis of fragment ions and the proposal of fragmentation pathways are contingent on the initial mass spectrometry data. Without experimental mass spectra, a scientifically sound discussion of the fragmentation patterns for Isoindole-1,3-dione, 2-acenaphthen-5-yl- cannot be conducted.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Information regarding the UV-Vis absorption spectrum of Isoindole-1,3-dione, 2-acenaphthen-5-yl-, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, is not available in the surveyed scientific papers and databases. This data is essential for understanding the electronic transitions within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis data, which provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Oxygen) in a compound, is a fundamental method for verifying its empirical formula. This information for Isoindole-1,3-dione, 2-acenaphthen-5-yl- has not been reported in the accessible literature.

Computational and Theoretical Investigations of Isoindole 1,3 Dione, 2 Acenaphthen 5 Yl

Electronic Structure Theory (e.g., DFT, TD-DFT)

Electronic structure theory, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offers a powerful lens through which to examine the electronic characteristics of molecules. For derivatives of the isoindole-1,3-dione family, these methods are employed to elucidate ground and excited state properties, which are pivotal for understanding their reactivity and spectroscopic behavior.

The ground state electronic properties of isoindole-1,3-dione derivatives are routinely investigated using DFT. These calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Key electronic properties derived from these calculations include the distribution of electron density, the molecular electrostatic potential, and dipole moments.

For the broader class of isoindole-1,3-diones, the planar aromatic ring system and the inherent hydrophobicity are defining features that influence their interactions with biological targets. nih.gov The isoindole-1,3-dione ring system is recognized as a critical component in the pharmacophore of various biologically active molecules. nih.gov DFT studies help in quantifying the electronic effects of different substituents attached to the core structure. For instance, analysis of the molecular electrostatic potential map can reveal nucleophilic and electrophilic regions of the molecule. In many isoindole-1,3-dione derivatives, the carbonyl oxygens are identified as nucleophilic sites, capable of acting as hydrogen-bond acceptors in molecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited state properties of molecules like Isoindole-1,3-dione, 2-acenaphthen-5-yl-. These calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. acgpubs.org The analysis of excited states is crucial for understanding the photophysical properties of the compound.

Studies on related N-substituted isoindoline-1,3-dione derivatives have utilized TD-DFT to understand their structural, spectroscopic, and electronic properties. acgpubs.orgresearchgate.net Electronic excitation alters the properties of a system, potentially enabling processes like photoinduced proton transfer. usu.edu The calculations can identify the nature of the primary electronic transitions, such as π→π* transitions, which are common in aromatic systems. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com The results from TD-DFT calculations can be correlated with experimental UV-Vis spectra to validate the theoretical models.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and has a higher capacity for electron transfer. researchgate.net In isoindole-1,3-dione derivatives, the distribution of the HOMO and LUMO is typically spread across the π-conjugated system. The specific substitution on the isoindole-1,3-dione core can significantly influence the energies of these orbitals and the magnitude of the energy gap. beilstein-journals.org For example, expanding the delocalization of π-electron density often leads to a raising of the HOMO energy level and a lowering of the LUMO energy level, thus reducing the gap. beilstein-journals.org

Table 1: Representative Frontier Molecular Orbital Data for an Isoindole-1,3-dione Derivative

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.4
HOMO-LUMO Gap (ΔE) 4.1

Note: These are example values typical for this class of compounds and are for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Isoindole-1,3-dione, 2-acenaphthen-5-yl-, MD simulations can provide insights into its conformational flexibility and its behavior in a biological environment, such as in solution or when bound to a protein.

In studies of isoindole-1,3-dione derivatives interacting with biological targets like enzymes, MD simulations are applied to assess the stability of the protein-ligand complex. researchgate.netmdpi.com A key metric often analyzed is the root mean square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.net These simulations can reveal dynamic interactions and conformational adjustments that are not apparent from static molecular docking studies alone.

Molecular Docking Simulations for Intermolecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to understand how isoindole-1,3-dione derivatives might interact with biological macromolecules, such as proteins or DNA. researchgate.net

The process involves placing the ligand (the isoindole-1,3-dione derivative) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can identify plausible binding modes and elucidate the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

Numerous studies have performed molecular docking on isoindole-1,3-dione derivatives to explore their potential as inhibitors for various enzymes, including acetylcholinesterase (AChE) and RSK2. nih.govrsc.orgecnu.edu.cn For instance, in docking studies with AChE, the phthalimide (B116566) moiety of isoindoline-1,3-dione derivatives has been shown to engage in π-π stacking interactions with key amino acid residues like Trp279, while the carbonyl groups can form hydrogen bonds with residues such as Tyr121. nih.gov

Table 2: Example of Molecular Docking Results for an Isoindole-1,3-dione Derivative with a Target Protein

Parameter Value Interacting Residues Interaction Type
Binding Affinity (kcal/mol) -9.8 Tyr121, Trp279, Phe330 Hydrogen Bond, π-π Stacking

Note: This table presents hypothetical but representative data based on typical findings for this class of compounds.

Reactivity and Advanced Organic Transformations of Isoindole 1,3 Dione, 2 Acenaphthen 5 Yl

Reactions Involving the Imide Nitrogen

The nitrogen atom of the imide group in isoindole-1,3-dione, 2-acenaphthen-5-yl- is a key site for various chemical modifications. The presence of an acidic proton on the imide nitrogen allows for a range of reactions, making it a versatile handle for introducing diverse functionalities. mdpi.com

One of the fundamental reactions is N-alkylation. This can be achieved by treating the compound with alkyl halides in the presence of a base. The basicity of the reaction medium plays a crucial role in abstracting the N-H proton, thereby increasing the nucleophilicity of the nitrogen atom. nih.gov For instance, strong bases like a combination of potassium fluoride (B91410) and alumina (B75360) (KF-Al2O3) can efficiently deprotonate the imide, facilitating reactions with various electrophiles such as allyl halides, secondary alkyl halides, and epichlorohydrin. nih.gov The choice of solvent can also influence the reaction, with ionic liquids being explored as green alternatives to conventional organic solvents for N-alkylation of phthalimides. researchgate.net

Aminomethylation, a Mannich-type reaction, is another important transformation involving the imide nitrogen. mdpi.com This reaction typically involves the condensation of the phthalimide (B116566) with formaldehyde (B43269) and a primary or secondary amine, leading to the introduction of an aminomethyl group at the nitrogen position.

Furthermore, the imide nitrogen can participate in N-arylation reactions. Copper-catalyzed N-arylation of cyclic imides with arylboronic esters has been reported, offering a pathway to synthesize N-aryl phthalimide derivatives. nih.gov Microwave irradiation has been shown to accelerate these copper-catalyzed N-arylation reactions. nih.gov

Recent advancements have also demonstrated the use of N-heterocyclic carbenes (NHCs) in the atroposelective synthesis of N-aryl phthalimides. nih.govchemrxiv.org This method involves the in-situ activation of phthalamic acid to form an isoimide (B1223178) intermediate, which then reacts with the NHC catalyst. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Acenaphthene (B1664957) Moiety

The acenaphthene portion of Isoindole-1,3-dione, 2-acenaphthen-5-yl- is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto this polycyclic aromatic system.

Electrophilic Aromatic Substitution:

Acenaphthene itself is more reactive than benzene (B151609) towards electrophiles. libretexts.org Electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions can occur on the acenaphthene nucleus. nih.gov The position of substitution is influenced by the directing effects of the existing isoindole-1,3-dione substituent and the inherent reactivity of the acenaphthene ring. The 5-position, where the isoindole-1,3-dione is attached, will direct incoming electrophiles to specific positions on the acenaphthene ring system. For instance, acetylation of monosubstituted acenaphthenes has been studied, providing insights into the regioselectivity of such reactions. acs.org The conditions of the reaction, such as the choice of reagent and solvent, can significantly impact the product distribution.

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution for electron-rich aromatic systems, nucleophilic aromatic substitution (NAS) can occur on aryl halides, particularly those activated by electron-withdrawing groups. youtube.comyoutube.comlibretexts.org Therefore, if the acenaphthene moiety of Isoindole-1,3-dione, 2-acenaphthen-5-yl- were to be halogenated, the resulting halo-derivative could potentially undergo NAS. The success of such a reaction would depend on the presence of activating groups and the strength of the nucleophile. The mechanism for NAS typically involves either an addition-elimination pathway, forming a Meisenheimer complex, or an elimination-addition pathway via a benzyne (B1209423) intermediate. youtube.comlibretexts.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to stabilize the anionic intermediate in the addition-elimination mechanism. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) on Halogenated Derivatives

Halogenated derivatives of Isoindole-1,3-dione, 2-acenaphthen-5-yl- are valuable precursors for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org Halogenated derivatives of Isoindole-1,3-dione, 2-acenaphthen-5-yl- can be readily employed in Suzuki couplings to introduce new aryl, heteroaryl, or vinyl substituents. Palladium complexes with N-heterocyclic carbene (NHC) ligands derived from acenaphthene have shown high catalytic activity in Suzuki reactions. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.org Halogenated Isoindole-1,3-dione, 2-acenaphthen-5-yl- can be coupled with various alkynes to synthesize alkynyl-substituted derivatives. Copper-free Sonogashira protocols have also been developed to address the environmental concerns associated with copper salts. libretexts.org The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency. libretexts.org

The table below summarizes representative conditions for Suzuki and Sonogashira coupling reactions.

ReactionCatalyst SystemBaseSolventTypical Substrates
Suzuki CouplingPd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Ligand (optional)Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)Toluene (B28343), Dioxane, DMFAryl/Vinyl Halides, Aryl/Vinyl Boronic Acids/Esters
Sonogashira CouplingPd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, i-Pr₂NH)Amine or organic solvent (e.g., THF, DMF)Aryl/Vinyl Halides, Terminal Alkynes

Derivatization Strategies for Functionalization of the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) core itself offers opportunities for further functionalization, leading to a diverse range of derivatives with potentially interesting properties.

One common strategy involves the synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines. scispace.com This condensation reaction is a fundamental method for introducing various substituents at the imide nitrogen. nih.gov More advanced methods for constructing the isoindole-1,3-dione core include the reaction of 1-indanones with amines in the presence of a copper catalyst and oxygen. nih.gov Another approach involves the imidazole-catalyzed synthesis of phthalimides from 1,2-benzenedinitriles. nih.gov

Furthermore, the aromatic ring of the isoindole-1,3-dione core can undergo electrophilic substitution reactions, although the reactivity is influenced by the deactivating effect of the two carbonyl groups. Nevertheless, under appropriate conditions, functional groups can be introduced onto this part of the molecule.

Recent research has also focused on the synthesis of fused and multifunctionalized isoindole-1,3-diones. scispace.comresearchgate.net For example, a hexadehydro-Diels–Alder (HDDA) domino reaction of tetraynes and imidazole (B134444) derivatives has been reported to yield highly substituted tricyclic isoindole-1,3-diones. scispace.comresearchgate.net

The table below presents a summary of different strategies for the derivatization of the isoindole-1,3-dione core.

StrategyReagents and ConditionsOutcome
N-SubstitutionPhthalic anhydride (B1165640) and primary amines, often with heat or dehydrating agents.Introduction of various substituents at the imide nitrogen.
Core Construction from 1-Indanones1-Indanones, aryl/alkyl amines, CuO₂ catalyst, O₂.Formation of N-substituted phthalimides via C-C bond cleavage and C-N bond formation. nih.gov
Core Construction from 1,2-Benzenedinitriles1,2-Benzenedinitriles, imidazole catalyst.Synthesis of phthalimides through double hydration and intramolecular cyclization. nih.gov
Fused Ring System FormationTetraynes and imidazole derivatives, toluene.Formation of highly substituted tricyclic isoindole-1,3-diones via a cascade reaction. scispace.comresearchgate.net

Photochemical Reactivity and Pathways

The phthalimide chromophore within the Isoindole-1,3-dione, 2-acenaphthen-5-yl- structure is known to exhibit a rich and diverse range of photochemical transformations. irb.hr These reactions are typically initiated by the absorption of UV light and can proceed through various pathways, including hydrogen abstraction, cycloaddition, and single electron transfer (PET). irb.hr

Hydrogen Abstraction:

Upon photoexcitation, N-substituted phthalimides can abstract hydrogen atoms from suitable donor molecules. For example, photolysis of N-alkylphthalimides in alcohols can lead to reduction products. irb.hr The nature of the substituent on the nitrogen atom can influence the efficiency and outcome of these reactions.

Cycloaddition Reactions:

Phthalimides can participate in photocycloaddition reactions. A notable example is the dipolar cycloaddition that occurs via photogenerated azomethine ylide intermediates. irb.hr These intermediates can then be trapped by dipolarophiles to form complex heterocyclic structures.

Photoinduced Electron Transfer (PET):

PET is a key process in the photochemistry of many phthalimide derivatives. rsc.org Upon irradiation, an electron can be transferred from an electron-donating moiety to the excited phthalimide core. rsc.orgresearchgate.net This process can lead to various subsequent reactions, such as decarboxylation in N-adamantylphthalimides bearing carboxylic functional groups. rsc.org The efficiency of PET and the subsequent photochemical pathways are influenced by factors such as the nature of the substituents on the phthalimide ring and the solvent. rsc.orgmdpi.com For instance, substituents like hydroxyl and methoxy (B1213986) groups can make the phthalimide fluorescent and allow PET to occur from both singlet and triplet excited states. rsc.org

The photochemical reactivity of Isoindole-1,3-dione, 2-acenaphthen-5-yl- would be an interesting area of study, as the acenaphthene moiety could also participate in or influence the photochemical processes of the phthalimide core.

Structure Property Relationships of Isoindole 1,3 Dione, 2 Acenaphthen 5 Yl

Correlation of Molecular Structure with Optical Properties

Absorbance and Transmittance Characteristics

No specific data is available for the absorbance and transmittance characteristics of Isoindole-1,3-dione, 2-acenaphthen-5-yl-.

Optical Band Gap (Eg) and Refractive Index (n) Analysis

There is no available data on the optical band gap or refractive index of Isoindole-1,3-dione, 2-acenaphthen-5-yl-.

Nonlinear Optical (NLO) Properties

Information regarding the nonlinear optical properties of Isoindole-1,3-dione, 2-acenaphthen-5-yl- could not be found in the reviewed literature.

Influence of Acenaphthen-5-yl Substitution on Electronic Characteristics

A specific analysis of how the acenaphthen-5-yl substituent influences the electronic characteristics of the isoindole-1,3-dione core is not available.

Conformational Flexibility and its Impact on Macroscopic Properties

There are no studies available that detail the conformational flexibility of Isoindole-1,3-dione, 2-acenaphthen-5-yl- or its subsequent impact on macroscopic properties.

Intermolecular Interactions and Supramolecular Assembly Potential

No research has been published on the specific intermolecular interactions or the potential for supramolecular assembly of Isoindole-1,3-dione, 2-acenaphthen-5-yl-.

Advanced Applications in Materials Science

Exploration as Components in Organic Electronic Devices

The unique molecular structure of Isoindole-1,3-dione, 2-acenaphthen-5-yl-, which combines the electron-accepting phthalimide (B116566) group with the electron-donating acenaphthene (B1664957) moiety, makes it a compelling candidate for use in organic electronic devices. The delocalized π-electrons within the isoindole structure are considered advantageous for creating nonlinear optical (NLO) materials. acgpubs.org Such materials are crucial for applications in telecommunications, high-density optical data storage, and optical information processing. acgpubs.org

Derivatives of isoindoline-1,3-dione are being explored for their potential in various electronic applications. The inherent properties of these compounds, such as their thermal stability and electrochemical behavior, are key areas of research. For instance, the introduction of different functional groups to the core isoindole structure can significantly influence the material's electronic properties, paving the way for its use in tailored electronic components.

Design of Novel Photoactive Materials

The development of new photoactive materials is a critical area of research, with applications ranging from solar energy harvesting to photodynamic therapy. Isoindole-1,3-dione, 2-acenaphthen-5-yl- possesses chromophoric groups that can absorb and/or emit light, making it a promising building block for such materials. The optical properties of isoindole-1,3-dione compounds, including their UV-Vis absorption and transmittance, are actively being investigated to determine their potential in this domain. acgpubs.org

Research into related phthalimide derivatives has shown that their photophysical properties can be tuned by modifying the molecular structure. For example, the introduction of a 3,3′-dimethylnaphtidine bridge in certain phthalimide structures has been shown to cause a noticeable bathochromic shift in the absorption band of the reduced form, which is a desirable characteristic for electrochromic materials. mdpi.com While this finding is not directly on Isoindole-1,3-dione, 2-acenaphthen-5-yl-, it highlights the potential for structural modifications to yield materials with specific photoactive properties.

Polymer Chemistry Applications

In the realm of polymer chemistry, isoindole-1,3-dione derivatives serve as valuable monomers or additives to create high-performance polymers. The rigid structure of the phthalimide group can impart excellent thermal stability and mechanical strength to polymers. The incorporation of Isoindole-1,3-dione, 2-acenaphthen-5-yl- into polymer chains could lead to materials with enhanced properties, suitable for demanding applications in the aerospace and electronics industries.

The synthesis of polymers incorporating isoindole structures is an active area of research. These polymers are being investigated for a variety of applications, including as gas separation membranes and high-temperature resistant coatings. The specific properties of the resulting polymer are highly dependent on the structure of the isoindole-containing monomer and the polymerization method used.

Dye Industry Applications

The chromophoric nature of Isoindole-1,3-dione, 2-acenaphthen-5-yl- also lends itself to applications in the dye industry. Azo dyes, which constitute a significant portion of the dyestuff industry, can be synthesized using various heterocyclic compounds. researchgate.net The structural features of Isoindole-1,3-dione, 2-acenaphthen-5-yl- could be leveraged to create novel dyes with high tinctorial strength, good fastness properties, and unique shades.

The synthesis of azo dyes from heterocyclic amines and their subsequent application on various fibers is a well-established field. researchgate.net Research in this area focuses on creating dyes with improved properties, such as enhanced light and wash fastness, and exploring their potential in high-tech applications like optical data storage and nonlinear optics. researchgate.net The incorporation of the acenaphthene-functionalized isoindole-1,3-dione structure could lead to the development of specialty dyes with advanced functionalities.

Crystal Engineering and Solid State Characteristics

Crystallographic Studies and Packing Motifs

X-ray Diffraction Analysis

No X-ray diffraction data for Isoindole-1,3-dione, 2-acenaphthen-5-yl- could be located in the searched scientific databases. This information is crucial for determining the crystal system, space group, unit cell dimensions, and the precise atomic arrangement within the crystal lattice.

Intermolecular Hydrogen Bonding Networks

Without a determined crystal structure, the presence and nature of any intermolecular hydrogen bonding networks cannot be confirmed or described.

π-π Stacking Interactions Involving Acenaphthene (B1664957) and Isoindole Rings

A detailed analysis of π-π stacking interactions, including the distances and geometries between the aromatic rings of the acenaphthene and isoindole moieties, is contingent on crystallographic data which is currently unavailable.

Future Research Directions and Potential Innovations

Development of Green Chemistry Synthesis Protocols

The synthesis of N-substituted phthalimides, the core structure of isoindole-1,3-diones, has traditionally relied on methods that are often not environmentally benign. acs.org Future research is increasingly directed towards the development of green chemistry protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the use of alternative and greener solvent systems. For instance, ionic liquids have been explored as a medium for palladium-catalyzed reactions to construct N-substituted phthalimide (B116566) derivatives. rsc.org Similarly, water has been successfully employed as a solvent for the nano-Cu2O catalyzed synthesis of these compounds. rsc.org Further research could focus on expanding the scope of water-based syntheses and exploring other green solvents like supercritical fluids.

Another key aspect of green synthesis is the move towards catalyst-free and metal-free reaction conditions. Recent studies have demonstrated the synthesis of N-aryl phthalimides from 2-formylbenzoic acids and aryl/heteroaryl amines using elemental sulfur as an oxidant and triethylamine as a base, completely avoiding the use of metal catalysts. rsc.org Ultrasound-promoted one-pot multicomponent reactions also represent a green approach, offering advantages such as simple operation and the use of ethanol as a benign solvent. acs.org Future work in this area could involve the development of new metal-free catalytic systems and the optimization of energy sources like microwave and ultrasound irradiation to drive these reactions efficiently.

Solventless reactions, where the reactants themselves act as the reaction medium, are another cornerstone of green chemistry. The synthesis of isoindoline-1,3-diones through simple heating of reactants like phenylethylamine and phthalic anhydride (B1165640) in the absence of a solvent has been demonstrated to be an effective and mild method. researchgate.net Expanding the substrate scope and understanding the mechanistic nuances of such solvent-free reactions will be a valuable area of future investigation.

Green Synthesis ApproachKey FeaturesPotential Research Directions
Alternative Solvents Use of ionic liquids, water, and supercritical fluids. rsc.orgExpanding solvent scope, optimizing reaction conditions for broader substrate compatibility.
Catalyst-Free/Metal-Free Reactions Avoidance of heavy metal catalysts, use of elemental sulfur or other benign oxidants. rsc.orgDesign of new metal-free catalytic systems, exploration of photochemical methods.
Energy-Efficient Methods Utilization of ultrasound and microwave irradiation. acs.orgMechanistic studies to understand the role of alternative energy sources, process scale-up.
Solventless Reactions Reactants serve as the reaction medium, minimizing solvent waste. researchgate.netBroadening the applicability to a wider range of isoindole-1,3-dione derivatives.

Exploration of Novel Catalytic Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of isoindole-1,3-dione derivatives. The exploration of novel catalytic transformations is crucial for accessing new chemical space and developing more efficient synthetic routes.

Palladium catalysis has been instrumental in the one-step synthesis of isoindole-1,3-diones through the carbonylative cyclization of o-halobenzoates and primary amines. nih.gov A significant advantage of this method is the potential to introduce a halogen moiety, which can serve as a handle for further functionalization through well-established cross-coupling reactions like the Sonogashira and Suzuki couplings. nih.gov Future research could focus on developing more active and stable palladium catalysts, as well as expanding the scope of compatible functional groups.

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, the copper-catalyzed oxidative reaction of ketones and amines provides a pathway to N-substituted phthalimides involving C-C bond cleavage and C-N bond formation, with molecular oxygen acting as a green oxidant. rsc.org Further investigations could explore the use of different copper catalysts, including nanocatalysts, to enhance reaction efficiency and selectivity.

Rhodium catalysis offers unique opportunities for the synthesis of N-substituted phthalimides from isocyanates and benzoic acids. rsc.org The development of novel rhodium catalysts and the exploration of their application in asymmetric synthesis to produce chiral isoindole-1,3-dione derivatives would be a significant advancement.

CatalystTransformation TypePotential Innovations
Palladium Carbonylative cyclization, cross-coupling reactions (Sonogashira, Suzuki). nih.govDevelopment of more robust catalysts, expansion of substrate scope for further functionalization.
Copper Oxidative C-C cleavage and C-N bond formation. rsc.orgExploration of nano-copper catalysts, mechanistic studies to improve selectivity.
Rhodium C-H activation/carbonylation from isocyanates and benzoic acids. rsc.orgDesign of chiral rhodium catalysts for asymmetric synthesis, exploration of new reaction pathways.

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms and predicting the properties of new molecules. For isoindole-1,3-dione derivatives, advanced computational methods can guide the rational design of novel compounds with desired biological activities or material properties.

Density Functional Theory (DFT) is a powerful method for investigating the structural and mechanistic aspects of chemical reactions. tandfonline.com It can be employed to calculate the equilibrium geometries of reactants, products, and transition states, providing insights into reaction pathways and activation energies. tandfonline.com For instance, DFT calculations have been used to elucidate the mechanism of copper-catalyzed oxidative reactions for phthalimide synthesis, revealing the possibility of both α-C-H and β-C-H activation. rsc.org Future computational studies could focus on modeling the catalytic cycles of novel transformations to predict the most efficient catalysts and reaction conditions.

Molecular docking and molecular dynamics simulations are crucial for drug discovery and design. nih.gov These techniques can be used to predict the binding affinity and interaction modes of isoindole-1,3-dione derivatives with biological targets, such as enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov By performing in silico screening of virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity, thereby accelerating the drug discovery process. Future work could involve the development of more accurate scoring functions and the application of machine learning algorithms to enhance the predictive power of these models.

Computational MethodApplication in Isoindole-1,3-dione ResearchFuture Directions
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of activation energies, prediction of structural properties. rsc.orgtandfonline.comModeling of complex catalytic cycles, prediction of spectroscopic properties for compound characterization.
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.govrsc.orgDevelopment of improved scoring functions, application to a wider range of protein targets.
Molecular Dynamics (MD) Simulation Study of the dynamic behavior of ligand-protein complexes, assessment of binding stability. nih.govLonger timescale simulations for more accurate prediction of binding kinetics, integration with quantum mechanical methods.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to novel materials with applications in electronics, photonics, and catalysis. The isoindole-1,3-dione moiety, with its rigid structure and potential for functionalization, is an attractive building block for the creation of such hybrid materials.

The development of thin-film deposition techniques for organic-inorganic hybrid materials is an active area of research. duke.edu The incorporation of isoindole-1,3-dione derivatives into these films could lead to materials with unique optical and electronic properties. For example, the extended π-systems of some fused isoindole-1,3-diones suggest their potential use in optoelectronic materials. rsc.org Future research could focus on synthesizing functionalized isoindole-1,3-diones that can be readily integrated into sol-gel matrices or self-assembled monolayers.

The synthesis of coordination polymers and metal-organic frameworks (MOFs) is another promising avenue. By designing isoindole-1,3-dione ligands with appropriate coordinating groups, it may be possible to construct novel hybrid materials with tailored porosity and catalytic activity. While specific examples for the title compound are not yet reported, the general principle of using organic linkers to create extended inorganic-organic networks is well-established. researchgate.net Future efforts in this direction could lead to the development of new sensors, catalysts, and storage materials based on isoindole-1,3-dione building blocks.

Q & A

Q. Table 1: Representative Synthesis Conditions

DerivativeReactantsCatalyst/SolventYield (%)Characterization Methods
2-[(4-chlorophenyl)methyl]Hydroxymethyl isoindole + 4-Cl-anilineCHCl₃93.42IR, UV, elemental analysis
3,3′-Bis-indolyl methanoneAcenaphthenequinone + indolep-TSA/CH₂Cl₂92NMR, MS, IR

Basic: How are structural discrepancies resolved between calculated and experimental elemental analysis data?

Answer:
Discrepancies often arise from residual solvents or incomplete purification. To resolve this:

  • Cross-validate with spectroscopic techniques (e.g., NMR for hydrogen/carbon environments, IR for functional groups) .
  • Repeat synthesis under inert atmospheres to minimize oxidation artifacts .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced: How can computational methods predict the biological activity of 2-acenaphthen-5-yl-isoindole-1,3-dione derivatives?

Answer:

  • 3D-QSAR models correlate substituent electronic properties (e.g., logP, polar surface area) with activity against targets like monoamine oxidase (MAO) .
  • Molecular docking identifies binding interactions (e.g., hydrogen bonding with MAO active sites) .
  • ADMET prediction evaluates pharmacokinetic feasibility (e.g., blood-brain barrier penetration) .

Q. Table 2: Key Computational Parameters

ParameterRelevanceExample Value (Derivative 5d )
LogPLipophilicity for membrane permeability1.73 (experimental)
Polar Surface Area (PSA)Solubility and bioavailability54.45 Ų

Advanced: What strategies optimize catalytic applications of this compound in cross-coupling reactions?

Answer:

  • Functionalization with boronate esters (e.g., via Suzuki-Miyaura coupling) enables aryl-aryl bond formation. Example: 2-(4-boronate-benzyl)-isoindole-1,3-dione derivatives act as intermediates in palladium-catalyzed reactions .
  • Silane-protected intermediates (e.g., tert-butyldimethylsilanyloxy groups) enhance regioselectivity in Heck cyclization cascades .

Advanced: How is thermal stability assessed for isoindole-1,3-dione derivatives?

Answer:

  • Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., 191.1°C for 2-(2-oxocyclohexyl)-isoindole-1,3-dione) .
  • Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points correlated with crystallinity) .

Q. Table 3: Thermal Properties of a Representative Derivative

PropertyValueMethod
Boiling Point410°CExperimental
Flash Point191.1°CTGA
Density1.357 g/cm³Pycnometry

Basic: What are common challenges in purifying isoindole-1,3-dione derivatives?

Answer:

  • Low solubility in polar solvents : Recrystallize from ethanol/acetone mixtures .
  • Byproduct formation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers .

Advanced: How do substituents influence the photophysical properties of these derivatives?

Answer:

  • Electron-withdrawing groups (e.g., nitro, chloro) redshift UV-Vis absorption due to extended π-conjugation .
  • Steric hindrance from bulky groups (e.g., tert-butyl) reduces fluorescence quantum yields by promoting non-radiative decay .

Advanced: What role do isoindole-1,3-dione derivatives play in medicinal chemistry?

Answer:

  • MAO/ChE inhibition : Derivatives like 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide show IC₅₀ values <10 µM against MAO-B, relevant for neurodegenerative disease research .
  • Antiproliferative activity : Fused indole-isoindole hybrids inhibit cancer cell lines (e.g., HepG2) via tubulin polymerization disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.